REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([F:11])=[C:4]([F:10])[C:5]([F:9])=[C:6]([F:8])[CH:7]=1.C([Li:16])(CC)C.CCCCCC.[F:23][C:24]1[C:29]([B:30]([C:42]2[C:47]([F:48])=[C:46]([F:49])[C:45]([F:50])=[C:44]([F:51])[C:43]=2[F:52])[C:31]2[C:36]([F:37])=[C:35]([F:38])[C:34]([F:39])=[C:33]([F:40])[C:32]=2[F:41])=[C:28]([F:53])[C:27]([F:54])=[C:26]([F:55])[C:25]=1[F:56].C1(C)C=CC=CC=1>C(OCC)C>[F:1][C:2]1[C:7]([B-:30]([C:31]2[C:36]([F:37])=[C:35]([F:38])[C:34]([F:39])=[C:33]([F:40])[C:32]=2[F:41])([C:42]2[C:47]([F:48])=[C:46]([F:49])[C:45]([F:50])=[C:44]([F:51])[C:43]=2[F:52])[C:29]2[C:28]([F:53])=[C:27]([F:54])[C:26]([F:55])=[C:25]([F:56])[C:24]=2[F:23])=[C:6]([F:8])[C:5]([F:9])=[C:4]([F:10])[C:3]=1[F:11].[Li+:16] |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=C(C1)F)F)F)F
|
Name
|
sec-butyllithium hexane
|
Quantity
|
7.98 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li].CCCCCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
tris(pentafluorophenyl)borane toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for about 0.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -55° to -65° C.
|
Type
|
ADDITION
|
Details
|
after the completion of dropwise addition
|
Type
|
CUSTOM
|
Details
|
at -25°-50° C
|
Type
|
CUSTOM
|
Details
|
at -25° to -40° C.
|
Type
|
STIRRING
|
Details
|
which was stirred for 30 minutes at the same temperature
|
Duration
|
30 min
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.[Li+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |